4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL
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Overview
Description
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a compound that features a piperidine ring substituted with a hydroxyl group and a thioether linkage to a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol under mild conditions.
Piperidine Ring Substitution: The final step involves the substitution of the piperidine ring with the thioether-linked imidazole derivative, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Tosyl chloride, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Tosylates, esters.
Scientific Research Applications
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in coordination chemistry . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Similar imidazole structure but with a carboxylic acid group instead of a thioether linkage.
2-(1-Methyl-1H-imidazol-4-yl)ethanol: Similar imidazole structure but with an ethanol group instead of a piperidine ring.
Uniqueness
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is unique due to its combination of a piperidine ring, a thioether linkage, and an imidazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-4-ol |
InChI |
InChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
XHFCQXHLSLDUTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2(CCNCC2)O |
Origin of Product |
United States |
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